molecular formula C10H16ClNO4 B8566765 O-(3,4,5-Trimethoxybenzyl)hydroxylamine hydrochloride CAS No. 2173-27-5

O-(3,4,5-Trimethoxybenzyl)hydroxylamine hydrochloride

Cat. No.: B8566765
CAS No.: 2173-27-5
M. Wt: 249.69 g/mol
InChI Key: WDIYOALRWSMTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(3,4,5-Trimethoxybenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO4 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

2173-27-5

Molecular Formula

C10H16ClNO4

Molecular Weight

249.69 g/mol

IUPAC Name

O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C10H15NO4.ClH/c1-12-8-4-7(6-15-11)5-9(13-2)10(8)14-3;/h4-5H,6,11H2,1-3H3;1H

InChI Key

WDIYOALRWSMTRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CON.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4,5-trimethoxybenzyl chloride (1.00 g, 4.6 mmol) and tert-butyl-N-hydroxycarbamate (0.62 g, 4.6 mmol) in acetonitrile (20 ml) was added Cs2CO3 (4.51 g, 13.8 mmol). The reaction mixture was stirred at room temperature for 24 hours. Water was added and the products extracted twice with EtOAc. The combined organic extracts were washed with water and brine, dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by chromatography on silica using a gradient of EtOAc in petroleum ether (0-40%, v/v) affording 411 mg of Boc-protected O-(3,4,5-trimethoxy-benzyl)-hydroxylamine. This intermediate (383 mg/1.22 mmol) was treated with 37% hydrochloric acid (2.5 ml) in EtOAc (7.5 ml) for 30 min. at room temperature. The mixture was concentrated under reduced pressure and diethyl ether was added. The resulting precipitated material was isolated by filtration and dried under high vacuum affording the title compound (211 mg) as white shiny crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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